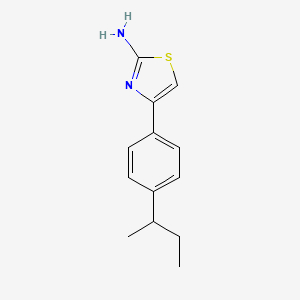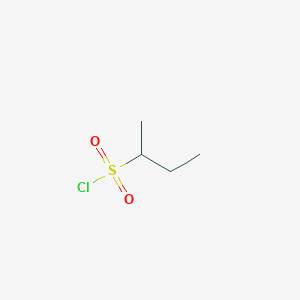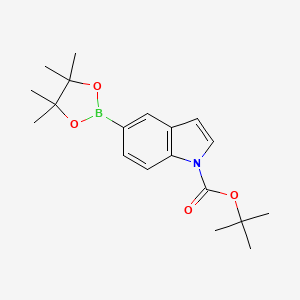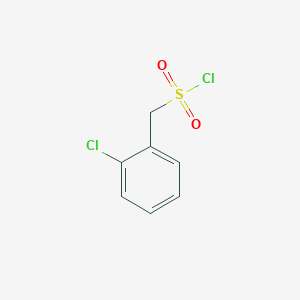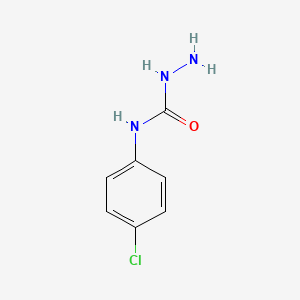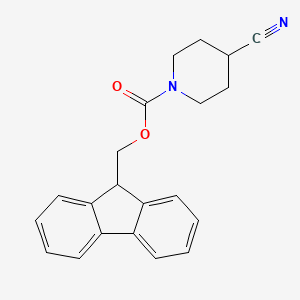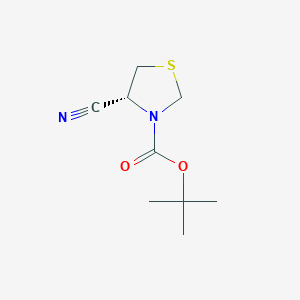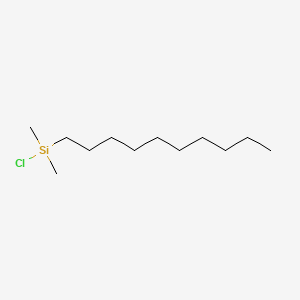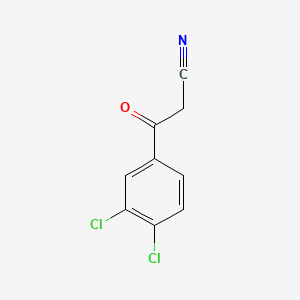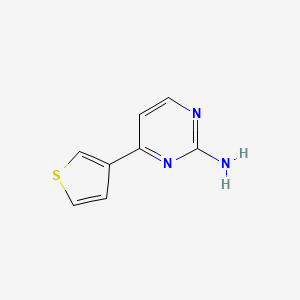
4-(3-Thienyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Thienyl)-2-pyrimidinamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, a five-membered ring with one sulfur atom . The compound is part of the 1,3,4-thiadiazole class of compounds, which are known for their broad range of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which “4-(3-Thienyl)-2-pyrimidinamine” is likely a part of, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “4-(3-Thienyl)-2-pyrimidinamine” likely involves a pyrimidine ring connected to a thiophene ring. The thiophene ring is a five-membered ring with one sulfur atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms . The exact structure would depend on the specific substitutions and connections in the molecule.Chemical Reactions Analysis
The chemical reactions involving “4-(3-Thienyl)-2-pyrimidinamine” or similar compounds can be diverse. For instance, 1,3,4-thiadiazole derivatives have been found to undergo oxidation and reduction processes . The specific reactions would depend on the conditions and reagents involved.Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Synthesis of Water-Soluble Conjugated Polythiophene
- Summary of Application : This research involves the enzyme-catalyzed synthesis of a water-soluble polythiophene derivative, poly[2-(3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS), which is effective for making hybrid solar cells .
- Methods of Application : The synthesis involves the polymerization of (3-thienyl)-ethoxy-4-butylsulfonate (TEBS) using horseradish peroxidase (HRP) enzyme as a catalyst and hydrogen peroxide (H2O2) as an oxidant in an aqueous buffer . This is considered a “green synthesis process” due to its environmental friendliness .
- Results or Outcomes : The synthesized PTEBS has good solubility in water and ethanol. Photoluminescence quenching of the PTEBS/titanium dioxide (TiO2) composite implies successful exciton dissociation and separation at the interface of PTEBS and TiO2, which is beneficial for the construction of solar cells using green processing methods .
Synthesis of Thiophene Derivatives
- Summary of Application : Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are used in industrial chemistry, material science as corrosion inhibitors, and in the advancement of organic semiconductors .
- Methods of Application : Various synthetic methods are used to produce thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Some thiophene-based drugs include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic used in Europe .
Silicon Phthalocyanines
- Summary of Application : Silicon phthalocyanines (SiPcs) are distinct from structurally related porphyrin analogues due to their intense far-red absorption and emission features . They possess two additional axial bonds which reduce aggregation in solution and can be synthetically tailored .
- Methods of Application : Multiple synthetic strategies have been employed for the construction of symmetrical or unsymmetrical SiPc variants bearing desired substituents at the axial and the aromatic ring positions .
- Results or Outcomes : The applications of SiPcs are fast-emerging in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis .
Enzyme-Catalyzed Synthesis of Water-Soluble Conjugated Polythiophene
- Summary of Application : An environmentally friendly water-soluble conjugated polythiophene, poly [2- (3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS), has been found to be effective for making hybrid solar cells .
- Methods of Application : The synthesis involves the enzyme-catalyzed polymerization of (3-thienyl)-ethoxy-4-butylsulfonate (TEBS) using horseradish peroxidase (HRP) enzyme as a catalyst and hydrogen peroxide (H2O2) as an oxidant in an aqueous buffer .
- Results or Outcomes : The synthesized PTEBS has good solubility in water and ethanol. Photoluminescence quenching of the PTEBS/titanium dioxide (TiO2) composite implies successful exciton dissociation and separation at the interface of PTEBS and TiO2, which is beneficial for the construction of solar cells using green processing methods .
Synthesis of Borinic Acid Derivatives
- Summary of Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research involves the catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .
- Methods of Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-thiophen-3-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJJYDIHGTTAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CSC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377357 |
Source


|
| Record name | 4-(3-Thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Thienyl)-2-pyrimidinamine | |
CAS RN |
206564-03-6 |
Source


|
| Record name | 4-(3-Thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



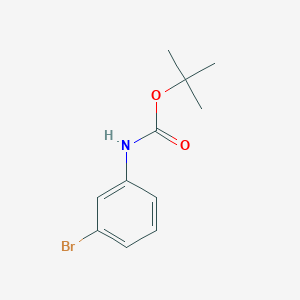
![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)
